molecular formula C14H14N2O3 B12627087 N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea CAS No. 919996-75-1

N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea

Cat. No.: B12627087
CAS No.: 919996-75-1
M. Wt: 258.27 g/mol
InChI Key: MHDAROXTDZBKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea (CAS 919996-75-1) is a urea derivative of interest in medicinal chemistry and biological research. This compound, with the molecular formula C 14 H 14 N 2 O 3 and a molecular weight of 258.27 g/mol , features a hydroxyurea moiety and a 3-phenoxybenzyl group, a structure often associated with potential bioactivity. While the specific biological profile of this compound is still under investigation, related N-hydroxyurea compounds are known to exhibit lipoxygenase inhibitory activity , suggesting potential research applications in studying inflammatory pathways and related biological processes. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material according to appropriate laboratory safety protocols, as the full safety data sheet for this specific compound is advised to be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919996-75-1

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

1-hydroxy-3-[(3-phenoxyphenyl)methyl]urea

InChI

InChI=1S/C14H14N2O3/c17-14(16-18)15-10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,18H,10H2,(H2,15,16,17)

InChI Key

MHDAROXTDZBKGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)NO

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of N Hydroxy N 3 Phenoxyphenyl Methyl Urea

Strategic Pathways for the N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea Core Synthesis

The construction of the this compound molecule is a multi-step process that hinges on the careful synthesis of its key precursors and the strategic formation of the central N-hydroxyurea linkage.

Precursor Synthesis and Functionalization of the (3-Phenoxyphenyl)methyl Moiety

The synthesis of the (3-phenoxyphenyl)methyl moiety is a critical first step. A common and efficient pathway begins with the commercially available 3-phenoxybenzyl alcohol. This precursor undergoes functionalization to introduce a reactive group suitable for the subsequent urea (B33335) formation. One of the most direct methods is the conversion of the alcohol to the corresponding amine, 3-phenoxybenzylamine. This can be achieved through various established methods, including a Mitsunobu reaction with a protected amine equivalent followed by deprotection.

Alternatively, the alcohol can be converted into a halide, such as 3-phenoxybenzyl bromide, which can then be reacted with a nitrogen-containing nucleophile. Another strategic precursor is 3-phenoxybenzyl isocyanate. This intermediate can be prepared from 3-phenoxybenzoic acid via a Curtius rearrangement of the corresponding acyl azide. The isocyanate is highly reactive and provides a direct route to the urea derivative.

Formation of the N-Hydroxyurea Linkage: Methodological Considerations

The formation of the N-hydroxyurea core is a pivotal transformation in the synthesis of the title compound. Several methodologies can be employed, with the choice often depending on the nature of the precursors.

A widely used method involves the reaction of an isocyanate with hydroxylamine (B1172632). researchgate.net In the context of this compound synthesis, this would involve reacting 3-phenoxybenzyl isocyanate with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic carbon of the isocyanate group.

Another common approach is the reaction of an amine with a reagent that can deliver the hydroxycarbamoyl group. For instance, 3-phenoxybenzylamine can be reacted with trimethylsilyl (B98337) isocyanate in a suitable solvent to form the desired N-hydroxyurea. google.com This method offers the advantage of using a stable and easily handleable reagent. The general reaction is as follows:

R-NH-OH + (CH₃)₃Si-NCO → R-NH-CO-NH-OH

Furthermore, N,O-bis(tert-butyloxycarbonyl)hydroxylamine can be used in a reaction with the corresponding alcohol under Mitsunobu conditions, followed by acid-catalyzed hydrolysis to yield the hydroxylamine intermediate. google.com This can then be converted to the final product.

Exploration of Reaction Conditions and Catalyst Systems for Optimized Yield and Purity

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. The choice of solvent, temperature, and catalyst can significantly impact the outcome of the synthesis.

For the formation of the N-hydroxyurea linkage from an isocyanate and hydroxylamine, aprotic polar solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often preferred. The reaction temperature is typically kept low, ranging from -10 °C to room temperature, to minimize side reactions. google.com The reaction is generally complete within a few hours.

In syntheses involving coupling reactions to form the (3-phenoxyphenyl)methyl precursor, such as Suzuki or Buchwald-Hartwig couplings, palladium-based catalysts are commonly employed. The choice of ligand, base, and solvent system is critical for achieving high efficiency and selectivity.

Mechanistic Insights into Key Synthetic Steps (e.g., Coupling Reactions, Urea Formation)

The formation of the urea linkage typically proceeds through a nucleophilic addition mechanism. When 3-phenoxybenzyl isocyanate is treated with hydroxylamine, the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by proton transfer to yield the N-hydroxyurea product.

In the context of the reactivity of the N-hydroxyurea moiety itself, it is known to be a source of nitroxyl (B88944) (HNO) and nitric oxide (NO) through oxidative processes. nih.govresearchgate.net For instance, enzymatic oxidation can lead to the formation of a nitroxide radical, which can then be further oxidized to a C-nitroso intermediate. nih.gov This intermediate can then hydrolyze to release HNO. nih.govnih.gov While this mechanism describes the decomposition or metabolic transformation of hydroxyureas, it provides insight into the chemical nature of the N-hydroxyurea group.

Stereoselective Synthesis and Diastereomeric Control for this compound

The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, the principles of stereoselective synthesis become relevant when considering the preparation of chiral analogs or derivatives where stereocenters are introduced.

For example, if a chiral center were to be introduced on the methylene (B1212753) bridge connecting the phenyl rings, a stereoselective reduction of a corresponding ketone precursor could be employed. Methodologies for the stereoselective synthesis of complex molecules, such as certain opioid receptor ligands, have been developed and can serve as a guide. nih.gov These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions like reductive aminations. nih.gov For instance, steric hindrance can be exploited to direct the approach of a reagent to one face of a molecule, leading to the preferential formation of one diastereomer. nih.gov

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogs of this compound are crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect the biological activity of the compound, which can guide the development of more potent and selective agents. nih.govresearchgate.net

SAR studies on related N-hydroxyurea derivatives have shown that the nature of the substituent on the N' position significantly influences activity. nih.gov For instance, in a series of N-hydroxyurea inhibitors of flap endonuclease-1 (FEN1), the introduction of various aromatic and heterocyclic groups at the N' position led to a wide range of potencies. nih.gov

The following table summarizes SAR data for a series of quinoxaline (B1680401) urea analogs, illustrating how substitutions on the phenyl ring impact inhibitory activity. nih.gov

CompoundR1R2R3% Inhibition
77 OCH₃HH~30%
78 OCF₃HH~45%
79 CF₃HH~60%
80 ClHF~75%
81 CH₃HF~20%

This data indicates that electron-withdrawing groups at the meta-position of the phenyl ring, such as CF₃, enhance activity, while electron-donating groups like CH₃ reduce it. nih.gov Disubstitution with a meta-chloro and para-fluoro group (analog 80) resulted in the most potent inhibitor in this series. nih.gov

Similarly, modifications to the core structure, such as replacing the phenyl ring with other aromatic systems or altering the linker between the aromatic moiety and the urea group, are common strategies in SAR studies. nih.govnih.gov

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The growing emphasis on sustainable chemical manufacturing has spurred research into green chemistry approaches for the synthesis of pharmacologically important molecules like this compound. These methodologies aim to reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and utilize renewable resources. This section explores several promising green chemistry strategies that could be applied to the synthesis of this compound and its derivatives, focusing on alternative solvents, energy sources, and synthetic pathways.

One of the core tenets of green chemistry is the use of safer solvents or the elimination of solvents altogether. researchgate.netnih.gov Traditional organic solvents often pose environmental and health risks. Research into the synthesis of urea derivatives has identified bio-alternative solvents that offer a more sustainable profile.

Table 1: Potential Green Alternative Solvents for Urea Synthesis

Solvent Type Potential Benefits Source of Information
Cyrene™ Bio-based Produced from renewable resources, biodegradable, lower toxicity compared to solvents like NMP and DMF. sigmaaldrich.com Sigma-Aldrich sigmaaldrich.com
2-Methyltetrahydrofuran (2-MeTHF) Bio-based Derived from renewable sources like corncobs, offers economic and environmental advantages over THF. sigmaaldrich.com Sigma-Aldrich sigmaaldrich.com

For instance, a highly efficient, waste-minimizing protocol for the synthesis of ureas from isocyanates and secondary amines has been reported using the bio-available solvent Cyrene™. rsc.org This method not only avoids toxic solvents like DMF but also simplifies the work-up procedure, leading to a significant increase in molar efficiency. rsc.org Similarly, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable feedstocks, presents a favorable alternative to solvents like tetrahydrofuran (THF) and dichloromethane (B109758) (DCM) for many industrial applications. sigmaaldrich.com The synthesis of N-substituted ureas has also been demonstrated in water without the need for an organic co-solvent, offering a simple, mild, and efficient method. researchgate.net

Another key area of green chemistry is the use of alternative energy sources to drive chemical reactions more efficiently. Microwave-assisted synthesis and mechanochemistry represent two such innovative approaches.

Microwave irradiation can dramatically reduce reaction times, improve yields, and lead to cleaner product formation compared to conventional heating methods. rsc.orgnih.gov This technique has been successfully applied to the synthesis of a wide array of nitrogen-containing heterocycles and other complex molecules. rsc.orgnih.govmdpi.com For example, the microwave-assisted synthesis of chalcone (B49325) derivatives, which share some structural similarities with the precursors of the target molecule, resulted in a significant reduction in reaction time from 74 hours to 30 minutes and an increase in purity. nih.gov The application of microwave energy to the synthesis of this compound could potentially offer similar advantages, reducing energy consumption and minimizing the formation of byproducts.

Mechanochemistry, or solid-state synthesis, offers a solvent-free or low-solvent approach to chemical reactions. By using mechanical force (e.g., ball milling) to induce reactions, this method can lead to quantitative synthesis of ureas and their derivatives without the use of bulk solvents and the generation of byproducts. beilstein-journals.org This technique has been successfully used for the synthesis of various urea derivatives, including the reaction of amines with potassium cyanate (B1221674) and the activation of urea itself under ball-milling conditions. beilstein-journals.org A notable example is the mechanochemical synthesis of β-cyclodextrin urea derivatives using carbon dioxide, which proceeds with short reaction times and without thermal activation, significantly reducing the environmental impact. rsc.org The synthesis of urea from ammonia-water and carbon dioxide under ambient conditions has also been demonstrated using mechanocatalysis, highlighting the potential for energy-efficient production. acs.org

The development of novel synthetic pathways that adhere to the principles of green chemistry is crucial. This includes the use of catalytic methods and designing reactions with high atom economy.

Flow chemistry, or continuous flow synthesis, is an emerging technology that offers enhanced safety, efficiency, and scalability for chemical production. google.com The use of microreactors allows for precise control over reaction parameters, leading to improved yields and selectivity. This methodology has been applied to the production of sulfonylurea compounds in a continuous multistep process without the isolation of any intermediates. google.com An efficient continuous flow synthesis for the preparation of N-arylhydroxylamines, a key intermediate class for N-hydroxyureas, has also been developed. mdpi.com Adopting a flow chemistry approach for the synthesis of this compound could lead to a safer, more efficient, and less wasteful manufacturing process.

Table 2: Comparison of Potential Green Synthesis Methodologies

Methodology Key Principles of Green Chemistry Addressed Potential Advantages for Synthesizing this compound
Use of Bio-alternative Solvents Safer Solvents and Auxiliaries, Prevention of Waste Reduced environmental impact, improved worker safety, potential for easier product purification.
Microwave-Assisted Synthesis Design for Energy Efficiency, Prevention of Waste Drastically reduced reaction times, increased yields, cleaner reaction profiles with fewer byproducts.
Mechanochemistry Prevention of Waste, Safer Solvents and Auxiliaries Solvent-free or low-solvent conditions, high yields, potential for novel reactivity.

| Flow Chemistry | Inherently Safer Chemistry for Accident Prevention, Real-Time Analysis for Pollution Prevention, Design for Energy Efficiency | Enhanced safety and control, improved efficiency and scalability, potential for automation and reduced waste. |

While specific research on the green synthesis of this compound is still emerging, the application of these green chemistry principles holds significant promise for developing more sustainable and environmentally benign synthetic routes for this important compound and its derivatives.

Theoretical and Computational Chemistry Studies of N Hydroxy N 3 Phenoxyphenyl Methyl Urea

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea at the atomic level. These calculations can predict various molecular characteristics that are essential for rational drug design.

While specific FMO analyses for this compound are not extensively documented in publicly available literature, studies on related N-hydroxyurea derivatives provide a framework for understanding its electronic behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrostatic potential surfaces map the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen and nitrogen atoms of the hydroxyurea (B1673989) moiety are expected to be electron-rich, making them potential sites for hydrogen bonding and coordination with metal ions in biological targets. The phenoxyphenyl group, being largely nonpolar, would contribute to hydrophobic interactions.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation of this compound.

Predicted Spectroscopic Data (Illustrative)

Parameter Predicted Value Range Significance
¹H NMR Chemical Shift (ppm) 6.5-8.5 (aromatic), 4.0-5.0 (methylene), 8.0-10.0 (NH), 9.0-11.0 (OH) Provides information on the chemical environment of protons.
¹³C NMR Chemical Shift (ppm) 115-160 (aromatic), 40-50 (methylene), 155-165 (carbonyl) Reveals the carbon skeleton of the molecule.

These predicted spectra can be compared with experimental data to confirm the structure of synthesized compounds.

Conformational Analysis and Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational landscape of this compound in different environments, such as in aqueous solution or within a protein binding site. MD simulations track the movements of atoms over time, offering insights into the stability of different conformations and the dynamics of intermolecular interactions. For instance, simulations can reveal how water molecules solvate the compound and the role of specific hydrogen bonds in stabilizing its structure.

Prediction of Molecular Interactions and Binding Affinities via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the potential biological targets of this compound and the specific interactions that stabilize the complex.

Studies on N-hydroxyurea derivatives as inhibitors of Flap Endonuclease-1 (FEN-1), an enzyme involved in DNA repair, have shown that the hydroxyurea moiety is critical for binding. researchgate.net It is hypothesized that the hydroxyl and amino groups of this moiety chelate metal ions in the active site of the enzyme. The phenoxyphenyl group of this compound would likely engage in hydrophobic and pi-stacking interactions with nonpolar residues in the binding pocket, further enhancing binding affinity.

Illustrative Docking Results for a Hypothetical N-Hydroxyurea Derivative with FEN-1

Interaction Type Interacting Residues Estimated Contribution to Binding Energy (kcal/mol)
Hydrogen Bonding Asp34, Glu87 -3.0 to -5.0
Metal Chelation Mg²⁺ -4.0 to -6.0
Hydrophobic Interactions Phe234, Leu238 -2.0 to -4.0

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Series

QSAR and QSPR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. For a series of this compound analogs, QSAR studies can identify key molecular descriptors that correlate with their inhibitory potency against a specific target.

A QSAR study on N-hydroxyurea derivatives as FEN-1 inhibitors revealed that both electronic and steric factors are important for activity. researchgate.net The development of a statistically significant QSAR model for a series of this compound derivatives would allow for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Example of a QSAR Equation for FEN-1 Inhibition by N-hydroxyurea Derivatives: pIC₅₀ = a * (logP) + b * (Molecular Weight) + c * (Dipole Moment) + d (Note: a, b, c, and d are coefficients determined from the regression analysis)

Chemoinformatics and Cheminformatics Analysis of this compound and Related Chemical Space

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. By analyzing the chemical space around this compound, it is possible to identify other compounds with similar structural features that may also exhibit interesting biological activities. This can be achieved through similarity searching, clustering, and diversity analysis of chemical libraries.

Furthermore, chemoinformatics tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs. These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound and to identify potential liabilities that may hinder its development as a therapeutic agent.

Mechanistic Investigations of N Hydroxy N 3 Phenoxyphenyl Methyl Urea Biological Interactions

Elucidation of Molecular Target Engagement and Binding Modes

The biological activity of N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea is predicated on its interaction with specific molecular targets, primarily enzymes and receptors. Its chemical structure, featuring a hydroxyurea (B1673989) core linked to a phenoxyphenyl group, suggests potential engagement with several classes of proteins.

The N-hydroxyurea moiety is a well-established pharmacophore known to inhibit metalloenzymes by chelating the metal ions in their active sites.

Ribonucleotide Reductase (RNR): While direct studies on the inhibition of Ribonucleotide Reductase (RNR) by this compound are not prominently available in the literature, the broader class of hydroxyurea compounds are well-documented RNR inhibitors. nih.govnih.gov Hydroxyurea itself is an anticancer therapeutic that functions by quenching the essential tyrosyl free radical of the RNR's hRRM2 subunit, thereby preventing the catalytic conversion of ribonucleotides to deoxyribonucleotides, which are necessary for DNA synthesis and repair. umich.edumdpi.com This inhibition leads to cell cycle arrest and cytotoxicity. nih.gov It is plausible that this compound could act through a similar mechanism, with the phenoxyphenyl group influencing its potency, selectivity, and pharmacokinetic properties.

Urease: N-substituted hydroxyureas have been investigated as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). nih.gov This activity is relevant for treating infections by ureolytic bacteria, such as Helicobacter pylori, and in agricultural applications to reduce nitrogen loss from urea-based fertilizers. nih.govresearchgate.net Studies on various alkyl- and phenyl-substituted hydroxyureas have shown that the nature and position of the substituent on the phenyl ring significantly affect inhibitory potency. For instance, compounds with m-methyl and m-methoxy-phenyl substitutions have demonstrated potent activity against jack bean urease. nih.gov Although this compound has not been specifically evaluated in these studies, its structure aligns with those of known inhibitors, suggesting it may possess urease inhibitory properties. The mechanism of inhibition by hydroxyureas is believed to involve the chelation of the nickel ions in the urease active site. researchgate.net

Lipoxygenase (LOX): N-hydroxyurea derivatives are recognized as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govnih.gov The N-hydroxyurea functional group is crucial for this activity, likely acting as a reducing agent for the non-heme iron atom within the enzyme's active site. nih.gov A patent for N-hydroxyurea derivatives as lipoxygenase inhibitors includes compounds with a phenoxyphenyl group, such as N-Hydroxy-N'-[(trans-2-(3-phenoxyphenyl)-1-cyclopropyl)methyl]urea, indicating that this scaffold is compatible with anti-LOX activity. google.com The phenoxyphenyl moiety likely contributes to the binding affinity and specificity of the inhibitor for the enzyme's active site.

Table 1: Potential Enzyme Inhibition Profile of this compound Based on Analogues

Enzyme TargetGeneral Mechanism for N-HydroxyureasPotential Role of (3-phenoxyphenyl)methyl Group
Ribonucleotide Reductase Quenching of tyrosyl radical in the RRM2 subunit mdpi.comModulating potency and pharmacokinetics
Urease Chelation of nickel ions in the active site researchgate.netInfluencing binding affinity and selectivity
Lipoxygenase Reduction of the non-heme iron atom nih.govEnhancing binding to the hydrophobic active site

The structural features of this compound bear some resemblance to other classes of pharmacologically active molecules, including receptor modulators.

Neuropeptide Y5 (NPY5) Receptor: The Neuropeptide Y (NPY) system, particularly the Y5 receptor, is implicated in the regulation of food intake and energy balance, making it a target for anti-obesity therapeutics. nih.gov Research into NPY5 receptor antagonists has identified trisubstituted phenyl urea derivatives as a potent class of inhibitors. nih.gov A study optimizing a lead compound, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea, explored modifications to the urea portion and the phenoxyphenyl group to enhance potency. nih.gov Although this compound was not among the analogues synthesized in this specific study, the presence of both a urea core and a phenoxyphenyl group suggests a potential, though unconfirmed, interaction with the NPY5 receptor. If it were to act as an antagonist, it would likely interfere with NPY-induced signaling pathways related to appetite stimulation.

Cellular Pathway Modulation and Mechanistic Insights from In Vitro Studies (Excluding Human Clinical Data)

The interaction of this compound with its molecular targets is expected to trigger downstream effects on cellular signaling pathways.

Direct experimental data elucidating the specific biochemical cascades modulated by this compound is scarce. However, based on its likely targets, several pathways can be implicated.

DNA Damage Response: As a potential RNR inhibitor, the compound could deplete the cellular pool of deoxyribonucleotides, leading to DNA replication stress and the activation of DNA damage checkpoints. This typically involves the phosphorylation of checkpoint kinases like Chk1 and Chk2, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis. nih.gov

Inflammatory Signaling: By inhibiting 5-LOX, the compound would block the synthesis of leukotrienes. This would dampen inflammatory cascades, reducing processes such as neutrophil chemotaxis, vascular permeability, and bronchoconstriction, which are key features of inflammatory conditions like asthma. nih.gov

NPY-Mediated Signaling: If the compound acts as an NPY5 receptor antagonist, it would block the receptor's downstream signaling. The NPY5 receptor is a G-protein coupled receptor that, upon activation, can modulate cyclic AMP levels and activate pathways like the RhoA signaling cascade, which is involved in cell motility. nih.govfrontiersin.org Antagonism would therefore inhibit these processes.

While specific SAR studies for this compound are not available, analysis of related compound series provides valuable insights.

The N-Hydroxyurea Moiety: This group is essential for the inhibition of metalloenzymes like RNR, urease, and lipoxygenase. nih.govnih.gov Its ability to chelate metal ions is central to its inhibitory mechanism.

The Phenyl Linker and Methyl Group: In studies of N-substituted hydroxyureas as urease inhibitors, the nature of the linker between the phenyl ring and the urea nitrogen affects potency. nih.gov The methyl group in the benzyl (B1604629) position of the target compound likely influences the molecule's conformation and flexibility, which can impact how it fits into a binding pocket.

The (3-phenoxyphenyl) Group: This large, lipophilic group is critical for determining potency and selectivity. In 5-LOX inhibitors, such lipophilic substituents are known to interact with hydrophobic pockets in the enzyme's active site, enhancing binding affinity. nih.gov For NPY5 receptor antagonists, the phenoxyphenyl group was shown to be a key feature for high-affinity binding. nih.gov The "meta" substitution pattern (position 3) of the phenoxy group on the central phenyl ring dictates the spatial orientation of this bulky substituent, which is crucial for optimal interaction with the specific topology of a target's binding site.

Table 2: Inferred Structure-Activity Relationships for this compound

Structural ComponentLikely Contribution to Biological Activity
N-OH Essential for metal chelation in metalloenzymes (RNR, Urease, LOX) nih.govnih.gov
Urea (-NH-CO-NH-) Core scaffold for binding; potential for hydrogen bonding interactions nih.gov
Methyl Linker (-CH2-) Provides conformational flexibility and spacing between key functional groups
(3-phenoxyphenyl) Group Large, lipophilic moiety likely involved in hydrophobic interactions to enhance binding affinity and selectivity nih.govnih.gov

Studies on Antioxidant and Free Radical Scavenging Mechanisms

There is currently a lack of specific studies investigating the antioxidant or free radical scavenging properties of this compound. Generally, the antioxidant potential of a compound is related to its ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT), a single electron (Single Electron Transfer, SET), or engage in other mechanisms like Sequential Proton-Loss Electron-Transfer (SPLET). scirp.org

Phenolic compounds are well-known antioxidants; while the target compound contains phenyl rings, it lacks a hydroxyl group directly attached to them, which is a common feature of potent phenolic antioxidants. mdpi.com Some nitrogen-containing compounds can exhibit radical scavenging activity. nih.gov However, without direct experimental evidence, such as DPPH or ABTS radical scavenging assays, the antioxidant capacity of this compound remains speculative.

Mechanisms of Antimicrobial Activity against Specific Organisms

Extensive searches of peer-reviewed scientific literature and established chemical databases did not yield specific information regarding the mechanisms of antimicrobial activity for the compound This compound .

While research exists on the antimicrobial properties of various other urea and hydroxyurea derivatives, data detailing the specific interactions of this compound with microorganisms, including specific bacterial or fungal strains, is not available in the public domain. Consequently, a discussion on its mechanisms of action, including potential targets such as enzyme inhibition, cell wall disruption, or interference with metabolic pathways, cannot be provided at this time.

Further research and publication of findings in scientific journals would be necessary to elucidate any potential antimicrobial activities and the underlying mechanisms of this specific compound.

Advanced Research Directions and Conceptual Applications of N Hydroxy N 3 Phenoxyphenyl Methyl Urea

Design and Development of N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea as Molecular Probes for Biological Systems

The development of this compound as a molecular probe hinges on its inherent ability to interact with specific biological targets. The hydroxyurea (B1673989) functional group is a known metal chelator and can interact with the active sites of various metalloenzymes. mdpi.comresearchgate.net This property, combined with the lipophilic phenoxyphenyl tail, allows for the design of probes to investigate biological systems.

The design of such probes would involve the incorporation of a reporter group, such as a fluorophore or a radiolabel, onto the this compound scaffold. The placement of this reporter group would be critical to avoid disruption of the compound's binding to its target. For instance, modification of the terminal phenyl ring of the phenoxyphenyl group would likely be a suitable position.

The utility of these molecular probes would be in their ability to visualize and quantify the distribution and activity of their target enzymes within cells and tissues. For example, if this compound is a potent inhibitor of a particular lipoxygenase, a fluorescently labeled version could be used to map the localization of this enzyme in inflammatory processes.

Table 1: Potential Reporter Groups for Molecular Probe Development

Reporter GroupDetection MethodPotential Application
FluoresceinFluorescence MicroscopyCellular imaging of target enzyme
RhodamineFluorescence MicroscopyIn vivo imaging in animal models
BiotinStreptavidin-based assaysAffinity-based protein purification
18FPositron Emission Tomography (PET)Non-invasive in vivo imaging
3H or 14CAutoradiography/Scintillation CountingQuantitative binding studies

The development of these probes would require extensive synthetic chemistry to create the labeled compounds and rigorous biological evaluation to confirm that the label does not interfere with the probe's intended function.

Rational Design of Second-Generation this compound Analogs with Enhanced Specificity

The rational design of second-generation analogs of this compound aims to improve its potency and, crucially, its specificity for a particular biological target. 182.160.97slideshare.netnih.gov This process relies on a deep understanding of the structure-activity relationship (SAR) of the parent compound.

Key areas for modification would include:

The Hydroxyurea Moiety: While essential for activity, modifications to the N-hydroxy group could fine-tune its binding affinity and redox properties. For instance, the synthesis of N-alkoxyurea analogs could modulate the compound's interaction with the target enzyme.

The Phenyl Rings: Substitution on either of the phenyl rings of the phenoxyphenyl group can significantly impact binding affinity and specificity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its interaction with the enzyme's active site.

The Linker: The methyl group linking the urea (B33335) and phenoxyphenyl moieties provides some conformational flexibility. Altering the length or rigidity of this linker could optimize the orientation of the molecule within the binding pocket of the target enzyme.

Table 2: Proposed Second-Generation Analogs and Their Design Rationale

Analog StructureDesign RationaleExpected Outcome
Introduction of a trifluoromethyl group on the terminal phenyl ringIncrease lipophilicity and potential for specific hydrophobic interactionsEnhanced binding affinity and cell permeability
Replacement of the ether linkage with a thioetherAlter the bond angle and electronic properties of the linkerImproved fit within the enzyme active site and modified reactivity
Cyclization of the urea moietyRestrict conformational freedomIncreased binding affinity due to lower entropic penalty upon binding
Introduction of a carboxylic acid group on the phenoxy ringIntroduce a potential hydrogen bond donor/acceptorEnhanced specificity through additional interactions with the target

Computational modeling and X-ray crystallography of the parent compound bound to its target enzyme would provide invaluable insights to guide the rational design of these second-generation analogs. nih.gov

Conceptual Frameworks for this compound in Chemical Biology Tool Development

Beyond its direct therapeutic potential, this compound can serve as a versatile scaffold for the development of chemical biology tools. These tools are designed to probe and manipulate biological processes in a controlled manner.

One conceptual framework involves its use as a warhead for activity-based probes (ABPs) . ABPs are small molecules that covalently bind to the active site of an enzyme, allowing for its detection and quantification. The hydroxyurea moiety, or a derivative thereof, could be designed to form a covalent bond with a specific residue in the target enzyme's active site.

Another framework is the development of tunable inhibitors . By incorporating a photoswitchable group, such as an azobenzene, into the structure of this compound, its inhibitory activity could be controlled by light. This would allow for precise spatial and temporal control over enzyme inhibition in living systems.

Furthermore, immobilizing this compound onto a solid support, such as a resin or magnetic beads, could create an affinity matrix for the purification of its target enzyme from complex biological mixtures. This would be a powerful tool for proteomics and drug discovery research.

Exploration of this compound in Supramolecular Chemistry or Materials Science (if structurally relevant)

The urea functional group is a well-established motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. nih.govresearchgate.net The N-H and C=O groups of the urea moiety in this compound can act as hydrogen bond donors and acceptors, respectively. This opens up the possibility of self-assembly into higher-order structures.

The presence of the large, relatively non-polar phenoxyphenyl group could influence the nature of this self-assembly. It is conceivable that in certain solvents, this compound could form one-dimensional hydrogen-bonded chains or tapes. These supramolecular polymers could potentially lead to the formation of gels or liquid crystalline phases.

In the realm of materials science, the incorporation of this compound or its derivatives into polymers could impart specific functionalities. For instance, a polymer functionalized with this compound could have metal-chelating properties or could be designed to release the active compound in response to a specific stimulus. The phenoxyphenyl group could also contribute to the thermal stability and mechanical properties of such materials. mdpi.com While speculative, the structural elements of this compound provide a rich foundation for exploration in these advanced and interdisciplinary fields.

Future Perspectives and Challenges in N Hydroxy N 3 Phenoxyphenyl Methyl Urea Research

Identification of Novel Biological Targets for N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea and its Derivatives

A primary avenue for future research lies in the systematic identification and validation of novel biological targets for this compound and its analogs. The urea (B33335) and hydroxyurea (B1673989) moieties are present in a wide array of clinically approved drugs, highlighting their versatility in interacting with various biological targets. mdpi.com The phenoxyphenyl group further adds a layer of complexity and potential for specific interactions.

Drawing parallels from structurally related compounds, several promising target classes emerge. For instance, derivatives of phenyl urea have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial immunotherapeutic target in cancer. nih.gov A series of 2-(phenoxyaryl)-3-urea derivatives have also shown potential as P2Y1 receptor antagonists, suggesting a role in anti-thrombotic therapies. nih.gov Furthermore, the broader class of urea-based compounds has been extensively studied as inhibitors of various kinases, which are pivotal in oncology. mdpi.com The N-hydroxyurea core is a known chelating group for metal ions, making metalloenzymes a particularly interesting area of exploration. researchgate.net For example, N-hydroxyurea derivatives have been identified as inhibitors of flap endonuclease-1 (FEN1), an enzyme involved in DNA repair, presenting a potential strategy for cancer sensitization to DNA-damaging agents.

Future research should employ a combination of high-throughput screening of compound libraries against diverse biological targets and hypothesis-driven approaches based on the structural features of this compound. The phenoxyphenyl moiety, for instance, may confer specific binding properties that can be exploited for targeted drug design.

Advancements in Methodologies for Enhanced Characterization and Mechanistic Elucidation

A deeper understanding of the mechanism of action of this compound at the molecular level is critical for its development. Future research will necessitate the application of advanced analytical and biochemical techniques to elucidate its interactions with biological targets and its effects on cellular pathways.

Mechanistic studies on related urea-based compounds have revealed complex interactions. For example, investigations into biphenyl (B1667301) urea-based analogs in triple-negative breast cancer have pointed towards involvement in p53-related pathways and modulation of mitochondrial oxidative phosphorylation. nih.gov For this compound, it will be crucial to determine whether its activity stems from the N-hydroxyurea moiety's ability to inhibit metalloenzymes, the influence of the phenoxyphenyl group on target specificity, or a combination of factors.

Advanced techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level details of the binding of this compound to its target proteins. Furthermore, sophisticated biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be invaluable for quantifying binding affinities and thermodynamic parameters. Cellular and in vivo imaging techniques can help visualize the compound's distribution and target engagement in a biological context.

Interdisciplinary Approaches in this compound Research: Bridging Chemistry, Biology, and Computational Science

The complexity of modern drug discovery necessitates a highly integrated and interdisciplinary approach. The successful advancement of this compound research will depend on the seamless collaboration between synthetic chemists, biologists, and computational scientists.

Computational modeling and simulation will play a pivotal role in accelerating the research process. researchgate.net Molecular docking studies can predict the binding modes of this compound and its derivatives with potential targets, guiding the rational design of more potent and selective analogs. nih.govresearchgate.net For example, computational studies have been instrumental in designing new cyclic urea inhibitors for HIV-1 aspartic protease and understanding the mechanistic aspects of urea-catalyzed reactions. mdpi.comnih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activities, further refining the design process.

This synergistic approach, where computational predictions are iteratively tested and validated through chemical synthesis and biological evaluation, will be essential for navigating the complexities of drug development and optimizing the therapeutic potential of this compound.

Addressing Synthetic Complexities and Scalability for this compound and its Analogs

While the synthesis of urea derivatives is a well-established field in organic chemistry, the preparation of this compound and its analogs presents specific challenges that need to be addressed for both laboratory-scale research and potential large-scale production.

The traditional synthesis of ureas often involves hazardous reagents like phosgene. nih.gov Future research should focus on developing safer and more environmentally friendly synthetic routes. Modern methods, such as those utilizing carbamic acid intermediates or continuous-flow technologies, offer promising alternatives for the synthesis of urea derivatives. nih.gov The introduction of the N-hydroxy group also requires careful consideration of protecting group strategies and reaction conditions to avoid side reactions.

Furthermore, the scalability of the synthesis is a critical factor for the progression of any promising compound towards clinical development. A key challenge will be to develop a robust and cost-effective synthetic process that can produce this compound and its analogs in sufficient quantities and high purity. This will involve optimizing reaction conditions, minimizing purification steps, and ensuring the availability of starting materials. Addressing these synthetic complexities early in the research process will be crucial for the long-term viability of this class of compounds as potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea, and what reaction conditions optimize yield?

  • Methodology : The synthesis of urea derivatives typically involves reacting an isocyanate with an amine. For structurally similar compounds, inert solvents like dichloromethane or toluene under reflux are used, with a base (e.g., triethylamine) to neutralize byproducts like HCl . For advanced coupling, carbodiimide-based agents (e.g., dicyclohexylcarbodiimide) facilitate urea bond formation in polar solvents such as dimethylformamide . Purification often employs column chromatography or recrystallization.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm hydrogen bonding and substituent positions.
  • FT-IR to identify urea carbonyl stretches (~1640–1680 cm⁻¹) and hydroxyl groups.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) for 3D conformation analysis, as seen in related urea derivatives .

Q. What safety protocols are critical for handling This compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators (e.g., P95 for particulates) if airborne exposure is possible .
  • Engineering controls : Conduct reactions in a fume hood with local exhaust ventilation .
  • Waste disposal : Follow institutional guidelines for urea-containing hazardous waste.

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate this compound’s enzyme inhibitory activity?

  • Methodology :

  • Target selection : Prioritize enzymes with known urea-binding pockets (e.g., kinases, phosphatases).
  • Assay design : Use fluorescence-based or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases).
  • Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values. Include controls (e.g., DMSO vehicle) to rule out solvent interference .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodology :

  • Parameter standardization : Compare assay conditions (pH, temperature, buffer composition).
  • Batch variability : Verify compound purity (≥95% via HPLC) and stability (e.g., degradation in aqueous solutions).
  • Cell line validation : Ensure consistent passage numbers and genetic backgrounds in cellular studies. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies optimize this compound’s application in organic electronics or material science?

  • Methodology :

  • Solubility tuning : Modify substituents (e.g., phenoxy groups) to enhance solubility in organic solvents like chloroform.
  • Thin-film fabrication : Use spin-coating or vapor deposition to test charge transport properties.
  • Device integration : Pair with electron-deficient polymers in organic field-effect transistors (OFETs) to assess hole/electron mobility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.